Superior Beta-2 Adrenoceptor Selectivity: Zinterol vs. Salbutamol in Human Vascular Tissue
Zinterol hydrochloride demonstrates a stark selectivity for β2 over β1 adrenoceptors, as measured by its pKB values in human artery [1]. It exhibits a pKB of 8.3 for the β2 receptor, while its affinity for the β1 receptor is so low that the pKB is only <5.7 [1]. This corresponds to a selectivity ratio of at least 398-fold in favor of β2 . In contrast, a common alternative, salbutamol, has a pKi for the β2 receptor of 5.94 (Kd = 1160 nM) in guinea pig trachea [2], which suggests a substantially lower binding affinity than zinterol in these assay systems.
| Evidence Dimension | Binding Affinity / Selectivity |
|---|---|
| Target Compound Data | β2 pKB = 8.3; β1 pKB < 5.7 |
| Comparator Or Baseline | Salbutamol: β2 pKi = 5.94 (Kd = 1160 nM) [2] |
| Quantified Difference | Zinterol shows >398-fold selectivity for β2 over β1 in human tissue . |
| Conditions | Human artery (pKB) and guinea pig tracheal ring (pKi) |
Why This Matters
This level of selectivity ensures minimal β1 off-target engagement, which is critical for experiments aiming to isolate β2-mediated effects in cardiac, pulmonary, or metabolic studies.
- [1] Probes & Drugs. Zinterol hydrochloride (PD078988) entry. View Source
- [2] Guide to Immunopharmacology (IUPHAR/BPS). Salbutamol ligand activity chart: Binding affinity to adrenergic beta2 receptor in guinea pig tracheal ring. View Source
